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molecular formula C10H6FN3O2 B1433331 2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate CAS No. 952587-05-2

2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate

Cat. No. B1433331
M. Wt: 219.17 g/mol
InChI Key: BCWOZRNKAVDJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709483B2

Procedure details

A mixture of 6-fluoro-5-methyl-3-oxo-3,4-dihydro-2-quinoxalinecarbonitrile 1-oxide (15.9 g, 71.8 mmol) and sodium dithionite (36.7 g, 179.6 mmol) in ethanol (200 ml) and water (400 ml) was heated under reflux for 1 h, with a flow of argon over the top of the condenser leading to a bleach-filled bottle to trap HCN. The cooled mixture was carefully acidified to pH1 with dilute HCl and the mixture was stirred for 45 min at RT. Sodium hydroxide (50% aqueous) was then added to give pH˜11 and the mixture was evaporated to remove approx. 500 ml. The residue was acidified to pH 6 with dilute HCl (caution: cyanide still present!) and the precipitate was filtered off, washed with water and dried to give a solid (10.37 g, 81%). Extraction of the aqueous liquor with 10% methanol/dichloromethane and evaporation of the extracts gave a further small amount of product (0.8 g). Total yield 11.2 g, 88%.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:16])=[C:4]2[C:9](=[CH:10][CH:11]=1)[N+:8]([O-])=[C:7](C#N)[C:6](=[O:15])[NH:5]2.S(S([O-])=O)([O-])=O.[Na+].[Na+].C#N.Cl.[OH-].[Na+]>C(O)C.O>[F:1][C:2]1[C:3]([CH3:16])=[C:4]2[C:9]([N:8]=[CH:7][C:6](=[O:15])[NH:5]2)=[CH:10][CH:11]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
FC=1C(=C2NC(C(=[N+](C2=CC1)[O-])C#N)=O)C
Name
Quantity
36.7 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 45 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h, with a flow of argon over the top of the condenser
Duration
1 h
CUSTOM
Type
CUSTOM
Details
leading to a bleach-filled bottle to trap
CUSTOM
Type
CUSTOM
Details
to give pH˜11
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to remove approx. 500 ml
FILTRATION
Type
FILTRATION
Details
) and the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=CC=C2N=CC(NC2=C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.37 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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